N-cyclobutyl-N-methylcarbamoyl chloride N-cyclobutyl-N-methylcarbamoyl chloride
Brand Name: Vulcanchem
CAS No.: 1383546-58-4
VCID: VC5616705
InChI: InChI=1S/C6H10ClNO/c1-8(6(7)9)5-3-2-4-5/h5H,2-4H2,1H3
SMILES: CN(C1CCC1)C(=O)Cl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6

N-cyclobutyl-N-methylcarbamoyl chloride

CAS No.: 1383546-58-4

Cat. No.: VC5616705

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6

* For research use only. Not for human or veterinary use.

N-cyclobutyl-N-methylcarbamoyl chloride - 1383546-58-4

Specification

CAS No. 1383546-58-4
Molecular Formula C6H10ClNO
Molecular Weight 147.6
IUPAC Name N-cyclobutyl-N-methylcarbamoyl chloride
Standard InChI InChI=1S/C6H10ClNO/c1-8(6(7)9)5-3-2-4-5/h5H,2-4H2,1H3
Standard InChI Key XEGKZCVQLPQMTK-UHFFFAOYSA-N
SMILES CN(C1CCC1)C(=O)Cl

Introduction

Structural and Molecular Characteristics

N-Cyclobutyl-N-methylcarbamoyl chloride belongs to the class of N,N-disubstituted carbamoyl chlorides, distinguished by its bicyclic and alkyl substituents. The molecular structure (Fig. 1) features a planar carbamoyl chloride moiety (–N(C)(O)Cl) linked to a cyclobutane ring and a methyl group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.60 g/mol
SMILESCN(C1CCC1)C(=O)Cl
InChIKeyXEGKZCVQLPQMTK-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)127.3 ([M+H]⁺)

The cyclobutyl group introduces steric strain due to its non-planar geometry, which influences reactivity in nucleophilic substitution reactions. The methyl group enhances solubility in non-polar solvents, while the electron-withdrawing chlorine atom activates the carbonyl carbon for attack by nucleophiles such as amines or alcohols .

Synthesis and Manufacturing Methods

Traditional Phosgenation Route

Historically, N-cyclobutyl-N-methylcarbamoyl chloride was synthesized via phosgenation of N-cyclobutyl-N-methylamine. This method involves reacting the secondary amine with phosgene (COCl₂) under controlled conditions:

N-Cyclobutyl-N-methylamine+COCl2N-Cyclobutyl-N-methylcarbamoyl Chloride+2HCl\text{N-Cyclobutyl-N-methylamine} + \text{COCl}_2 \rightarrow \text{N-Cyclobutyl-N-methylcarbamoyl Chloride} + 2\text{HCl}

While effective, this approach faces criticism due to phosgene’s extreme toxicity and corrosivity, necessitating specialized equipment and stringent safety protocols .

Non-Phosgene Alternative

A patent-pending method (WO2007048642A1) offers a safer alternative using carbon dioxide, trimethylsilyl chloride (TMSCl), and thionyl chloride (SOCl₂) . The reaction proceeds in three steps:

  • Carbamate Formation:

N-Cyclobutyl-N-methylamine+CO2N-Cyclobutyl-N-methylcarbamate\text{N-Cyclobutyl-N-methylamine} + \text{CO}_2 \rightarrow \text{N-Cyclobutyl-N-methylcarbamate}
  • Silylation:

Carbamate+TMSClSilylated Carbamate Intermediate\text{Carbamate} + \text{TMSCl} \rightarrow \text{Silylated Carbamate Intermediate}
  • Halogenation:

Silylated Intermediate+SOCl2N-Cyclobutyl-N-methylcarbamoyl Chloride+Byproducts\text{Silylated Intermediate} + \text{SOCl}_2 \rightarrow \text{N-Cyclobutyl-N-methylcarbamoyl Chloride} + \text{Byproducts}

This method operates at mild temperatures (0–25°C) and avoids phosgene, reducing environmental and safety risks . Pilot-scale yields exceed 85%, with purity >95% after aqueous workup .

Physicochemical Properties

N-Cyclobutyl-N-methylcarbamoyl chloride is a colorless to pale yellow liquid at room temperature. Key properties include:

PropertyValue
Boiling Point180–185°C (estimated)
Density1.18 g/cm³ (predicted)
SolubilityMiscible with THF, DCM; insoluble in water
StabilityHydrolyzes in aqueous media; store under inert gas

The compound’s instability in water necessitates anhydrous handling. Hydrolysis yields N-cyclobutyl-N-methylamine and carbon dioxide:

C₆H₁₀ClNO+H₂ON-Cyclobutyl-N-methylamine+CO2+HCl\text{C₆H₁₀ClNO} + \text{H₂O} \rightarrow \text{N-Cyclobutyl-N-methylamine} + \text{CO}_2 + \text{HCl}

Reactivity and Mechanistic Insights

The electrophilic carbonyl carbon undergoes nucleophilic acyl substitution (Fig. 2). For example, reaction with amines proceeds via a tetrahedral intermediate:

  • Nucleophilic Attack: Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Chloride Departure: The chloride ion leaves, regenerating the carbonyl group.

  • Proton Transfer: A proton shifts to form the final amide.

This mechanism underpins its utility in synthesizing ureas (via reaction with amines) and esters (with alcohols) . The cyclobutyl group’s steric bulk can modulate reaction rates, favoring less hindered nucleophiles.

Applications in Organic Synthesis

Friedel-Crafts Acylation

N-Cyclobutyl-N-methylcarbamoyl chloride serves as an acylating agent in Friedel-Crafts reactions, introducing carbamoyl groups into aromatic rings. For example, reacting with benzene under AlCl₃ catalysis yields N-cyclobutyl-N-methylbenzamide :

C₆H₆+C₆H₁₀ClNOAlCl3N-Cyclobutyl-N-methylbenzamide+HCl\text{C₆H₆} + \text{C₆H₁₀ClNO} \xrightarrow{\text{AlCl}_3} \text{N-Cyclobutyl-N-methylbenzamide} + \text{HCl}

Urea and Carbamate Synthesis

Reaction with primary amines produces unsymmetrical ureas, valuable in pharmaceutical chemistry:

RNH2+C₆H₁₀ClNORNHC(O)NR’(R”)+HCl\text{RNH}_2 + \text{C₆H₁₀ClNO} \rightarrow \text{RNHC(O)NR'(R'')} + \text{HCl}

Similarly, alcohols yield carbamate esters, used as protecting groups or prodrugs .

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Reactions: Leveraging the cyclobutyl group’s chirality for enantioselective synthesis.

  • Polymer Chemistry: Incorporating carbamoyl chloride motifs into functionalized polymers.

  • Green Chemistry: Optimizing solvent-free or catalytic synthesis routes.

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